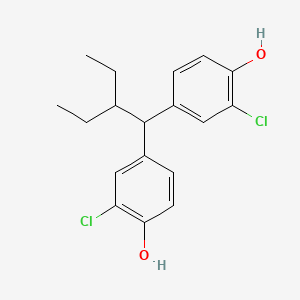
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol is a chemical compound that belongs to the class of organosilicon compounds It features a trisilane backbone with two hydroxyl groups attached to the first and third silicon atoms, and phenyl groups attached to the first and third silicon atoms as well
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol typically involves the reaction of trichlorosilane with phenylmagnesium bromide to form the intermediate phenyltrichlorosilane. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst such as platinum to form the desired trisilane compound. The final step involves the hydrolysis of the trisilane compound to introduce the hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted trisilane derivatives.
科学研究应用
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and resins.
作用机制
The mechanism of action of 2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tetraphenylsilane: Similar structure but lacks the hydroxyl groups.
Dimethylsilane: Similar backbone but lacks the phenyl groups.
Trisiloxane: Contains a similar trisilane backbone but with oxygen atoms replacing some of the silicon atoms.
Uniqueness
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
93973-01-4 |
|---|---|
分子式 |
C26H28O2Si3 |
分子量 |
456.8 g/mol |
IUPAC 名称 |
bis[hydroxy(diphenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C26H28O2Si3/c1-29(2,30(27,23-15-7-3-8-16-23)24-17-9-4-10-18-24)31(28,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28H,1-2H3 |
InChI 键 |
CODLZAHLCIPWQM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)([Si](C1=CC=CC=C1)(C2=CC=CC=C2)O)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)




![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)



![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)


